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Compound of Interest

Compound Name: 2,6-Diiodo-3-methylbenzoic acid

Cat. No.: B12042799

Get Quote

CAS Number: 1048025-55-3 Role: Specialized Ligand for Palladium-Catalyzed C-H Activation

Executive Summary
2,6-Diiodo-3-methylbenzoic acid (CAS 1048025-55-3) is a highly specialized organoiodine

compound primarily utilized as a sterically demanding carboxylate ligand in transition-metal

catalysis. Emerging from the field of C-H functionalization, this molecule serves as a critical

modulator in Palladium(II)-catalyzed reactions. Its unique 2,6-diiodo substitution pattern

provides significant steric bulk, preventing catalyst aggregation and influencing the

regioselectivity of C-H bond cleavage events. This guide outlines its physicochemical identity,

synthetic pathways, and application protocols in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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Property Data

Chemical Name 2,6-Diiodo-3-methylbenzoic acid

CAS Number 1048025-55-3

Molecular Formula C₈H₆I₂O₂

Molecular Weight 387.94 g/mol

SMILES CC1=CC=C(I)C(C(O)=O)=C1I

InChI Key YTDFDLUUKSMVQU-UHFFFAOYSA-N

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa (Predicted)
~2.5 (Acidified by ortho-iodo electron

withdrawal)

Storage
2-8°C, Protect from light (Light sensitive due to

C-I bonds)

Synthesis & Manufacturing
The synthesis of 2,6-diiodo-3-methylbenzoic acid presents a regiochemical challenge due to

the directing conflict between the carboxyl group (meta-director) and the methyl group

(ortho/para-director). The most robust laboratory-scale protocol involves the electrophilic

iodination of 3-methylbenzoic acid (m-toluic acid) under forcing conditions to occupy both

ortho-positions relative to the carboxylate.
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Figure 1: Electrophilic iodination pathway utilizing sodium periodate as an oxidant to generate

the active iodonium species.

Detailed Experimental Protocol
Objective: Preparation of 2,6-Diiodo-3-methylbenzoic acid from m-toluic acid.

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 3-methylbenzoic acid (10.0 mmol) in glacial acetic acid (20 mL).

Activation: Add concentrated sulfuric acid (1-2 mL) followed by Iodine (I₂) (22.0 mmol, 2.2

equiv).

Oxidant Addition: Slowly add Sodium Periodate (NaIO₄) (4.0 mmol) or Iodic Acid (HIO₃).

Note: The oxidant regenerates electrophilic iodine from iodide byproducts, driving atom

economy.

Reaction: Heat the mixture to 70–80°C for 6–12 hours. Monitor via LC-MS for the

disappearance of the mono-iodo intermediate.

Quench: Cool to room temperature and pour the mixture into ice-water (100 mL) containing

10% Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (indicated by the

disappearance of brown color).

Isolation: Filter the resulting precipitate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Hexanes:Ethyl Acetate + 1% AcOH) to yield the target compound.

Applications in Drug Discovery: C-H Activation
The primary utility of CAS 1048025-55-3 is as a promoter ligand in Palladium(II)-catalyzed C-H

activation reactions.

Mechanism of Action
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In Pd-catalyzed C-H functionalization (e.g., the work of the Yu lab), carboxylate ligands play a

dual role:

Concerted Metalation-Deprotonation (CMD): The carboxylate acts as an intramolecular base,

deprotonating the C-H bond while the metal coordinates to the carbon.

Steric Modulation: The bulky iodine atoms at the 2,6-positions of the benzoate ligand force

the carboxylate group to twist out of the phenyl ring plane. This steric bulk prevents the

formation of inactive palladium dimers (catalyst resting states) and accelerates the reductive

elimination step.

Ligand Interaction Diagram (Graphviz)
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Figure 2: Mechanistic role of 2,6-diiodo-3-methylbenzoic acid in stabilizing the active

monomeric Pd(II) species and facilitating the CMD pathway.

Protocol: Ligand-Promoted C-H Olefination
Standard procedure for testing ligand efficacy.

Catalyst Loading: Pd(OAc)₂ (5-10 mol%).

Ligand Addition: Add 2,6-Diiodo-3-methylbenzoic acid (10-20 mol%).

Substrate: Add substrate (e.g., phenylacetic acid derivative) (1.0 equiv).

Coupling Partner: Add olefin (e.g., ethyl acrylate) (1.5 equiv).

Oxidant: Add Ag₂CO₃ or Benzoquinone (if Pd(II)/Pd(0) cycle).

Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

Conditions: 80-100°C for 12-24h.

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.[1]

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use only in a chemical fume hood. Avoid dust formation.

Incompatibility: Strong oxidizing agents, strong bases.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12042799/docs?utm_src=pdf-body#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.sigmaaldrich.com/HK/zh/product/aldrich/l511919
https://www.sigmaaldrich.com/KR/ko/search/diyodo?focus=products&page=1&perpage=30&sort=relevance&term=diyodo&type=product
https://www.sigmaaldrich.com/HK/zh/product/aldrich/l511919
https://chibek.com/eshop/brand/merck?page=112
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2Fl511919
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Far200185g
https://www.benchchem.com/product/b12042799/docs?utm_src=pdf-body#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.pharmaffiliates.com/en/parentapi/miscellaneous-impurities?page=280
https://www.sigmaaldrich.com/HK/zh/product/aldrich/l511919
https://www.sigmaaldrich.com/KR/ko/search/diyodo?focus=products&page=1&perpage=30&sort=relevance&term=diyodo&type=product
https://chibek.com/eshop/brand/merck?page=112
https://www.bldpharm.com/products/619-58-9.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.benchchem.com/product/b12042799?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/P-Toluic_acid
https://www.sigmaaldrich.com/HK/zh/product/aldrich/l511919
https://www.sigmaaldrich.com/KR/ko/search/diyodo?focus=products&page=1&perpage=30&sort=relevance&term=diyodo&type=product
https://chibek.com/eshop/brand/merck?page=112
https://www.pharmaffiliates.com/en/parentapi/miscellaneous-impurities?page=280
https://www.bldpharm.com/products/619-58-9.html
https://www.benchchem.com/product/b12042799/docs#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.benchchem.com/product/b12042799/docs#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.benchchem.com/product/b12042799/docs#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.benchchem.com/product/b12042799/docs#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12042799?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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